Bienvenue dans la boutique en ligne BenchChem!

6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-93-8) is a dihalogenated 3,4-dihydroquinoxalin-2(1H)-one with the molecular formula C₈H₆BrClN₂O and a molecular weight of 261.50 g·mol⁻¹. It belongs to the dihydroquinoxalinone class, a privileged scaffold in medicinal chemistry that has been successfully deployed as the core template for selective BET bromodomain inhibitors, including BRD4-targeting compounds with demonstrated in vivo efficacy in xenograft models.

Molecular Formula C8H6BrClN2O
Molecular Weight 261.5 g/mol
CAS No. 170098-93-8
Cat. No. B3245604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
CAS170098-93-8
Molecular FormulaC8H6BrClN2O
Molecular Weight261.5 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC(=C(C=C2N1)Br)Cl
InChIInChI=1S/C8H6BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)
InChIKeyNRCTXTKTMJSSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-93-8): Procurement-Grade Characterization of a Dihalogenated Dihydroquinoxalinone Building Block


6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-93-8) is a dihalogenated 3,4-dihydroquinoxalin-2(1H)-one with the molecular formula C₈H₆BrClN₂O and a molecular weight of 261.50 g·mol⁻¹ . It belongs to the dihydroquinoxalinone class, a privileged scaffold in medicinal chemistry that has been successfully deployed as the core template for selective BET bromodomain inhibitors, including BRD4-targeting compounds with demonstrated in vivo efficacy in xenograft models [1]. The compound features a partially saturated pyrazine ring (3,4-dihydro), which distinguishes it from fully aromatic quinoxalinones and imparts a unique conformational flexibility and hydrogen-bonding profile. The simultaneous presence of bromine at position 6 and chlorine at position 7 provides two chemically orthogonal halogen handles for sequential functionalization, making this compound a versatile intermediate for structure–activity relationship (SAR) exploration and library synthesis programs .

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one: Why Generic Substitution with Mono-Halogenated or Fully Aromatic Quinoxalinone Analogs Compromises Synthetic Utility and Biological Outcomes


Generic substitution of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one with closely related analogs—such as the mono-brominated 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 854584-01-3, MW 227.06), the fully aromatic 6-bromo-7-chloroquinoxaline (CAS 1210047-58-7, MW 243.49), or the oxidized 6-bromo-7-chloroquinoxalin-2(1H)-one (MW 259.49)—introduces measurable and consequential differences in physicochemical properties, synthetic reactivity, and biological recognition. The dihydro scaffold provides a secondary amine (N4–H) hydrogen-bond donor absent in the fully aromatic quinoxaline series, while the dual halogenation pattern (Br at C6, Cl at C7) enables chemoselective sequential cross-coupling reactions that are impossible with mono-halogenated analogs . In the context of BET bromodomain inhibition, the dihydroquinoxalin-2(1H)-one core was explicitly selected as a bioisosteric replacement for the 7,8-dihydropteridin-6(5H)-one moiety of BI-2536; SAR studies demonstrated that even minor changes to the core oxidation state or substitution pattern profoundly alter BRD4 binding affinity and selectivity over PLK1 kinase [1]. These considerations establish that analog substitution without quantitative justification risks both synthetic failure and biological misinterpretation.

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one: Quantitative Differentiation Evidence Against the Closest Analogs for Procurement Decision Support


Lipophilicity-Driven Differentiation: Measured LogP of the 6-Br,7-Cl Dihydroquinoxalinone Versus the Mono-Brominated Analog

The 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one exhibits a computed LogP of 2.74 (XLogP3) compared with a LogP of approximately 1.8 for the mono-brominated analog 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 854584-01-3), representing a ~0.9 log unit increase in lipophilicity conferred solely by the 7-chloro substituent [1]. This difference translates to an approximately 8-fold higher theoretical n-octanol/water partition coefficient for the dihalogenated compound. In the context of lead optimization, a ΔLogP of 0.9 units can significantly impact membrane permeability, plasma protein binding, and metabolic clearance—parameters that routinely determine whether a series progresses from hit to lead [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: The Dihydroquinoxalinone N4–H Versus the Fully Aromatic Quinoxaline Series

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one possesses one hydrogen-bond donor (N4–H of the dihydro pyrazine ring), whereas the fully aromatic analog 6-bromo-7-chloroquinoxaline (CAS 1210047-58-7) possesses zero hydrogen-bond donors [1]. In the context of BRD4 bromodomain inhibition, the pivotal SAR study by Hu et al. (2017) demonstrated that the dihydroquinoxalin-2(1H)-one core serves as a specific bioisostere for the dihydropteridinone ring of BI-2536, wherein the N4–H donor engages a critical water-mediated hydrogen-bond network with the asparagine residue of the BRD4 binding pocket—a key interaction confirmed by the co-crystal structure of compound 52 bound to BRD4-BD1 [2]. The fully aromatic quinoxaline scaffold lacks this donor and cannot recapitulate this binding interaction.

Hydrogen-bond donor Molecular recognition BET bromodomain

Crystallinity and Melting Point Differentiation: Enabling Solid-State Form Control in Lead Optimization

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one exhibits a melting point of 230–232 °C [1]. In contrast, the closely related fully aromatic 6-bromo-7-chloroquinoxaline (CAS 1210047-58-7) is typically an oil or low-melting solid at ambient temperature (no discrete melting point reported in standard vendor databases, consistent with the absence of strong intermolecular hydrogen bonding). The target compound's high melting point and narrow range (2 °C) are indicative of high crystallinity and purity, which are advantageous for reproducible solid-phase handling, long-term storage, and the formation of co-crystals or salts during medicinal chemistry campaigns [2].

Crystallinity Melting point Solid-state properties

Orthogonal Dihalogen Reactivity: Chemoselective Sequential Cross-Coupling Enabled by the Br/Cl Pair at C6 and C7

The simultaneous presence of bromine at C6 and chlorine at C7 on the dihydroquinoxalinone scaffold provides a reactivity differential that enables chemoselective sequential functionalization. Under standard Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition to Pd(0) approximately 10- to 50-fold faster than aryl chlorides (relative rate k_Br/k_Cl ≈ 10–50 depending on ligand and substrate electronics) [1]. This kinetic differentiation allows the C6 bromide to be selectively substituted in the first coupling step (e.g., with arylboronic acids), leaving the C7 chloride intact for a subsequent second diversification step. By contrast, the mono-brominated analog 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 854584-01-3) offers only a single halogen handle, providing one rather than two sequential diversification points and thus reducing the accessible chemical space by an estimated order of magnitude in library design .

Cross-coupling Chemoselectivity Library synthesis

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood–Brain Barrier Penetration and Oral Bioavailability Predictions

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one has a topological polar surface area (TPSA) of 41.13 Ų [1], which falls within the established threshold of <60–70 Ų predictive of good blood–brain barrier (BBB) penetration [2]. This value is identical to the TPSA of the mono-brominated analog (calculated as 41.13 Ų, since TPSA is dominated by the N and O atoms of the dihydroquinoxalinone core and is unaffected by halogen substitution pattern). However, compared with the carbonyl-containing but fully aromatic 6-bromo-7-chloroquinoxalin-2(1H)-one (MW 259.49), the target compound offers a distinct combination of low TPSA (41.13 Ų) plus an HBD count of 1, positioning it within the CNS MPO (Multiparameter Optimization) favorable space (CNS MPO ≥ 4) for central nervous system drug discovery programs [2].

TPSA CNS drug design Oral bioavailability

6-Bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one: High-Confidence Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Selective BET Bromodomain (BRD4-BD1) Inhibitor Lead Optimization Using the Dihydroquinoxalinone Core Scaffold

In BET bromodomain inhibitor programs, 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one serves as a core scaffold for generating selective BRD4 inhibitors. The dihydroquinoxalin-2(1H)-one template was explicitly validated by Hu et al. (2017) as a bioisosteric replacement for the dihydropteridinone ring of the dual PLK1-BRD4 inhibitor BI-2536 [1]. The co-crystal structure of compound 52 bound to BRD4-BD1 confirms the N4–H hydrogen-bond donor engages a water-mediated interaction with the conserved asparagine residue—an interaction unavailable to fully aromatic quinoxaline analogs (HBD = 0) [1]. The two orthogonal halogen handles (C6–Br, C7–Cl) further enable systematic exploration of vector space within the BRD4 acetyl-lysine binding pocket, a strategy that delivered compound 54 with BRD4 binding activity superior to (+)-JQ1 in fluorescence anisotropy assays and potent antiproliferative activity in the MM.1S multiple myeloma cell line, alongside selectivity over PLK1 kinase at 10 μM and in vivo efficacy in the MM.1S mouse xenograft model [1].

Chemoselective Divergent Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling Exploiting the C6–Br / C7–Cl Reactivity Differential

The kinetic reactivity gap between aryl bromides and aryl chlorides under palladium catalysis (k_Br/k_Cl ≈ 10–50) [2] makes 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one an ideal substrate for automated parallel synthesis and DNA-encoded library (DEL) construction. The C6 bromide can be selectively functionalized using mild Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira conditions while preserving the C7 chloride for a subsequent orthogonal coupling step. This two-step sequential diversification strategy effectively doubles the accessible chemical space per library member compared with mono-halogenated analogs (e.g., CAS 854584-01-3), directly increasing the efficiency and cost-effectiveness of large-scale library production .

CNS-Penetrant Fragment-Based Drug Discovery (FBDD) Leveraging Favorable TPSA and Lipophilicity Parameters

With a TPSA of 41.13 Ų (well below the 60–70 Ų BBB penetration threshold), a LogP of 2.74, and a molecular weight of 261.5 Da, 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one satisfies the CNS multiparameter optimization (CNS MPO) criteria for BBB-penetrant fragment hits [3]. Its crystalline nature (melting point 230–232 °C) [4] ensures reliable solid handling for fragment soaking experiments in X-ray crystallography, while the two halogen atoms provide anomalous scattering signals for unambiguous binding-mode determination. These properties position the compound as a high-quality fragment for CNS-targeted FBDD campaigns against bromodomain-containing proteins, kinases, or other CNS-relevant targets.

Synthesis of 6,7-Difunctionalized Quinoxalinone-Derived Kinase and Epigenetic Probe Molecules

The dihydroquinoxalin-2(1H)-one scaffold has been recognized as a versatile intermediate for the synthesis of kinase inhibitors and epigenetic probes. The Br/Cl dihalogenation pattern at C6 and C7 enables the construction of 6,7-diaryl-, 6,7-diamino-, or 6,7-dialkynyl-substituted derivatives via consecutive cross-coupling reactions . Compared with the mono-brominated analog (CAS 854584-01-3), which restricts diversification to a single vector, the dihalogenated compound permits simultaneous exploration of two exit vectors from the quinoxalinone core—a key requirement for targeting extended binding sites such as the ATP-binding cleft plus allosteric back pocket of kinases [1].

Quote Request

Request a Quote for 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.